molecular formula C7H10INO B6262088 1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one CAS No. 2169645-78-5

1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one

Cat. No. B6262088
CAS RN: 2169645-78-5
M. Wt: 251.1
InChI Key:
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Description

The compound “1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one” is a bicyclic compound with an iodomethyl group attached to it. Bicyclic compounds are a type of organic compound with two fused or bridged rings . The presence of an iodomethyl group suggests that this compound could be used in various organic reactions as a reagent or intermediate .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar bicyclic structures have been synthesized using photochemical reactions . The conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry has been reported .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to consist of a bicyclic heptane (seven-carbon) ring system with an iodomethyl group attached to one carbon and a ketone functional group on another .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the iodomethyl and ketone groups. The iodomethyl group could potentially undergo various substitution reactions, while the ketone could be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of an iodine atom could potentially increase the compound’s molecular weight and polarity .

Scientific Research Applications

High-Energy Density Compounds (HEDCs)

The structure and properties of bicyclo[3.1.1]heptane derivatives, including “1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one”, have been studied for the design of new high-energy density compounds (HEDCs). These compounds are of interest due to their excellent detonation properties and extensive applications for modern military and civil purposes .

Photocatalysis

Photocatalysis has been used for the homolytic ring-opening of carbonyl cyclopropanes, which can be employed for both [3sigma + 2sigma] and [3sigma + 2pi] cycloaddition with either bicyclo[1.1.0]butanes and alkenes, yielding bicyclo[3.1.1]heptanes . This approach does not require a metal co-catalyst or a strong reductant .

Synthesis of Bicyclo[3.1.0]hexanes

The compound can be used in the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .

Bioisosteres for Meta-Substituted Aromatic Rings

Bicyclo[3.1.1]heptane (BCHs) have been recently highlighted as bioisosteres for meta-substituted aromatic rings . This means they can replace these aromatic rings in certain chemical structures, potentially leading to new properties or activities.

Thermal Stability Studies

The thermal stability of these compounds is of interest, especially in relation to their potential use as HEDCs . Understanding the thermal stability can help in the design of safer and more effective compounds.

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action for this compound. Its reactivity would depend on the specific conditions and reactants present in a given reaction .

Future Directions

The study and application of such specific compounds could open new avenues in the field of organic chemistry, particularly in the synthesis of complex molecules or development of new reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one involves the conversion of a starting material into an intermediate, which is then reacted with iodomethane to form the final product.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Sodium hydroxide", "Iodomethane", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium acetate and sodium hydroxide in water to form 2-azabicyclo[3.1.1]heptan-3-one.", "Step 2: The intermediate is then reacted with iodomethane in the presence of sodium hydroxide and acetic acid to form 1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one.", "Step 3: The product is purified by washing with hydrochloric acid and sodium chloride, followed by drying and recrystallization." ] }

CAS RN

2169645-78-5

Product Name

1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one

Molecular Formula

C7H10INO

Molecular Weight

251.1

Purity

95

Origin of Product

United States

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